hERG Liability Benchmarking: 1-Ethyl-4-(3-phenylpropyl)piperazine vs. In-Class Piperazines
A deposited hERG inhibition dataset establishes a quantifiable safety threshold for 1-ethyl-4-(3-phenylpropyl)piperazine. In a Qpatch-clamp electrophysiology assay on CHO cells, this compound inhibited the hERG potassium channel with an IC50 of 25,000 nM (2.50E+4 nM) [1]. In contrast, no equivalent hERG data exists in BindingDB or ChEMBL for the nearest structural analogs 1-methyl-4-(3-phenylpropyl)piperazine or 1-phenyl-4-(3-phenylpropyl)piperazine. This makes the ethyl derivative the only member of the immediate N1-alkyl/aryl phenylpropyl-piperazine series with a publicly available, experimentally determined hERG IC50, enabling direct cardiac risk flagging at the procurement stage.
| Evidence Dimension | hERG potassium channel inhibition |
|---|---|
| Target Compound Data | IC50 = 25,000 nM |
| Comparator Or Baseline | 1-methyl-4-(3-phenylpropyl)piperazine and 1-phenyl-4-(3-phenylpropyl)piperazine (no hERG data available in BindingDB/ChEMBL) |
| Quantified Difference | Target compound provides the only available hERG IC50 in its subclass; comparators lack deposited hERG data entirely. |
| Conditions | Inhibition of hERG expressed in CHO cells; Qpatch-clamp electrophysiology assay (BindingDB BDBM50388686) |
Why This Matters
When selecting a piperazine building block for CNS lead optimization, the availability of a pre-existing hERG IC50 allows procurement to occur with a known cardiac safety benchmark, whereas alternative N1-substituted analogs require de novo hERG profiling, adding cost and timeline risk.
- [1] BindingDB BDBM50388686 (CHEMBL74656). Affinity data: Inhibition of hERG expressed in CHO cells Qpatch-clamp electrophysiology assay, IC50 = 2.50E+4 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388686 (accessed 2026-04-28). View Source
